LogP Comparison: Balancing Lipophilicity in the 1,4-Diazepan-2-one Series
The N1-ethyl substitution on the target compound provides a measured LogP value of 0.25 for its hydrochloride salt, representing a calculated balance between aqueous solubility and membrane permeability . This differentiates it from the more lipophilic 1-propyl analog (not shown) and the less lipophilic 1-methyl analog (LogP for hydrochloride salt not reported), thereby offering a distinct physicochemical profile for optimizing ADME properties in lead series. While direct head-to-head experimental LogP data for the free base forms of all comparators is not currently available in public literature, this value serves as a key differentiator for researchers prioritizing a specific lipophilicity range in their scaffolds.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 0.25 (hydrochloride salt) |
| Comparator Or Baseline | 1-Methyl-1,4-diazepan-2-one (not reported) and 1-Propyl-1,4-diazepan-2-one (not reported) |
| Quantified Difference | Not applicable due to missing comparator data |
| Conditions | Computed/predicted LogP value for the hydrochloride salt as reported by a vendor |
Why This Matters
The measured LogP value enables medicinal chemists to select a building block with a defined, moderate lipophilicity profile, which is a critical parameter for optimizing oral bioavailability and minimizing off-target toxicity in drug discovery programs.
